molecular formula C21H27N3O2 B11354479 2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11354479
M. Wt: 353.5 g/mol
InChI Key: XEZDEMFPBLHWFP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with a piperazine derivative to introduce the piperazinyl group.

    Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H27N3O2/c1-2-18-3-5-20(6-4-18)26-17-21(25)24-15-13-23(14-16-24)12-9-19-7-10-22-11-8-19/h3-8,10-11H,2,9,12-17H2,1H3

InChI Key

XEZDEMFPBLHWFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

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